

Application Notes and Protocols for 3-(2-Chlorophenyl)thiomorpholine

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Compound of Interest

Compound Name: 3-(2-Chlorophenyl)thiomorpholine

Cat. No.: B1351594

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols related to **3-(2-Chlorophenyl)thiomorpholine**, a versatile heterocyclic compound. This document is intended to guide researchers in the synthesis, characterization, and evaluation of this compound for potential applications in drug discovery and development, particularly in the areas of anti-inflammatory and antimicrobial research.

Chemical Information

Property	Value
IUPAC Name	3-(2-chlorophenyl)thiomorpholine
CAS Number	887344-30-1
Molecular Formula	C ₁₀ H ₁₂ ClNS
Molecular Weight	213.73 g/mol
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO, methanol, and chloroform

Overview of Potential Applications

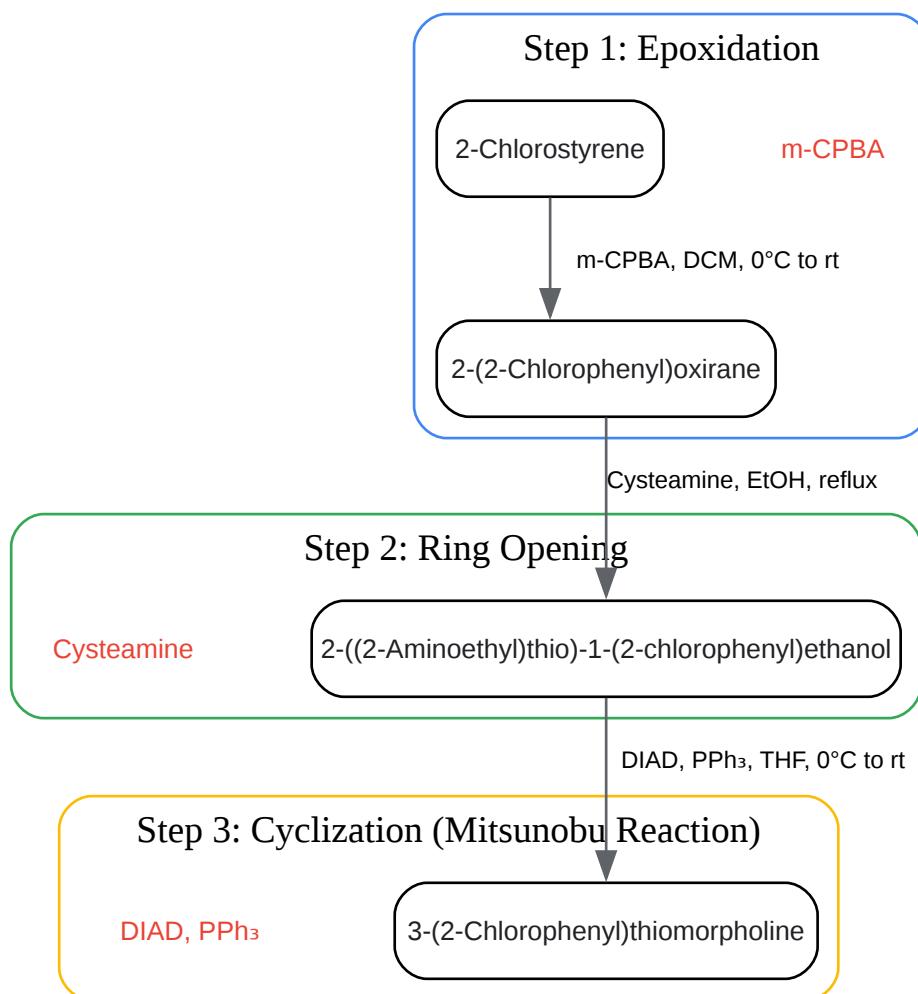
3-(2-Chlorophenyl)thiomorpholine is a valuable intermediate in the synthesis of a variety of biologically active molecules.[1] The thiomorpholine scaffold is a privileged structure in medicinal chemistry, known to be a component of various compounds with diverse pharmacological activities.[2][3] The presence of the 2-chlorophenyl group at the 3-position offers a site for further chemical modification, making it a key building block for creating novel therapeutic agents.[1] Research suggests that derivatives of this compound may possess anti-inflammatory and antimicrobial properties.[1]

Experimental Protocols

Synthesis of 3-(2-Chlorophenyl)thiomorpholine

While a specific, detailed, and publicly available protocol for the synthesis of **3-(2-Chlorophenyl)thiomorpholine** is not readily found in the searched literature, a general and plausible synthetic route can be proposed based on established methods for the synthesis of 3-arylthiomorpholines. A common approach involves the reaction of a substituted styrene oxide with cysteamine or a protected equivalent, followed by cyclization.

Proposed Synthetic Pathway:



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Caption: Proposed synthesis of **3-(2-Chlorophenyl)thiomorpholine**.

Materials and Reagents:

- 2-Chlorostyrene
- meta-Chloroperoxybenzoic acid (m-CPBA)
- Dichloromethane (DCM)
- Cysteamine hydrochloride
- Sodium bicarbonate

- Ethanol (EtOH)
- Diisopropyl azodicarboxylate (DIAD)
- Triphenylphosphine (PPh_3)
- Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium thiosulfate solution
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexanes
- Ethyl acetate

Procedure:**Step 1: Synthesis of 2-(2-Chlorophenyl)oxirane**

- Dissolve 2-chlorostyrene (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
- Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1 eq) in DCM to the stirred solution over 30 minutes.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate, followed by a saturated aqueous solution of sodium bicarbonate.

- Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 2-(2-chlorophenyl)oxirane, which can be used in the next step without further purification.

Step 2: Synthesis of 2-((2-Aminoethyl)thio)-1-(2-chlorophenyl)ethanol

- To a solution of cysteamine hydrochloride (1.2 eq) in ethanol, add sodium bicarbonate (1.2 eq) and stir the mixture at room temperature for 30 minutes.
- Add the crude 2-(2-chlorophenyl)oxirane (1.0 eq) dissolved in ethanol to the reaction mixture.
- Heat the mixture to reflux and maintain for 4-6 hours.
- Monitor the reaction by TLC.
- After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
- Partition the residue between water and ethyl acetate.
- Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude amino alcohol intermediate.

Step 3: Synthesis of **3-(2-Chlorophenyl)thiomorpholine**

- Dissolve the crude 2-((2-aminoethyl)thio)-1-(2-chlorophenyl)ethanol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under a nitrogen atmosphere and cool to 0 °C.
- Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise to the solution.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction by TLC.

- Once the reaction is complete, concentrate the mixture under reduced pressure.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure **3-(2-Chlorophenyl)thiomorpholine**.

Characterization:

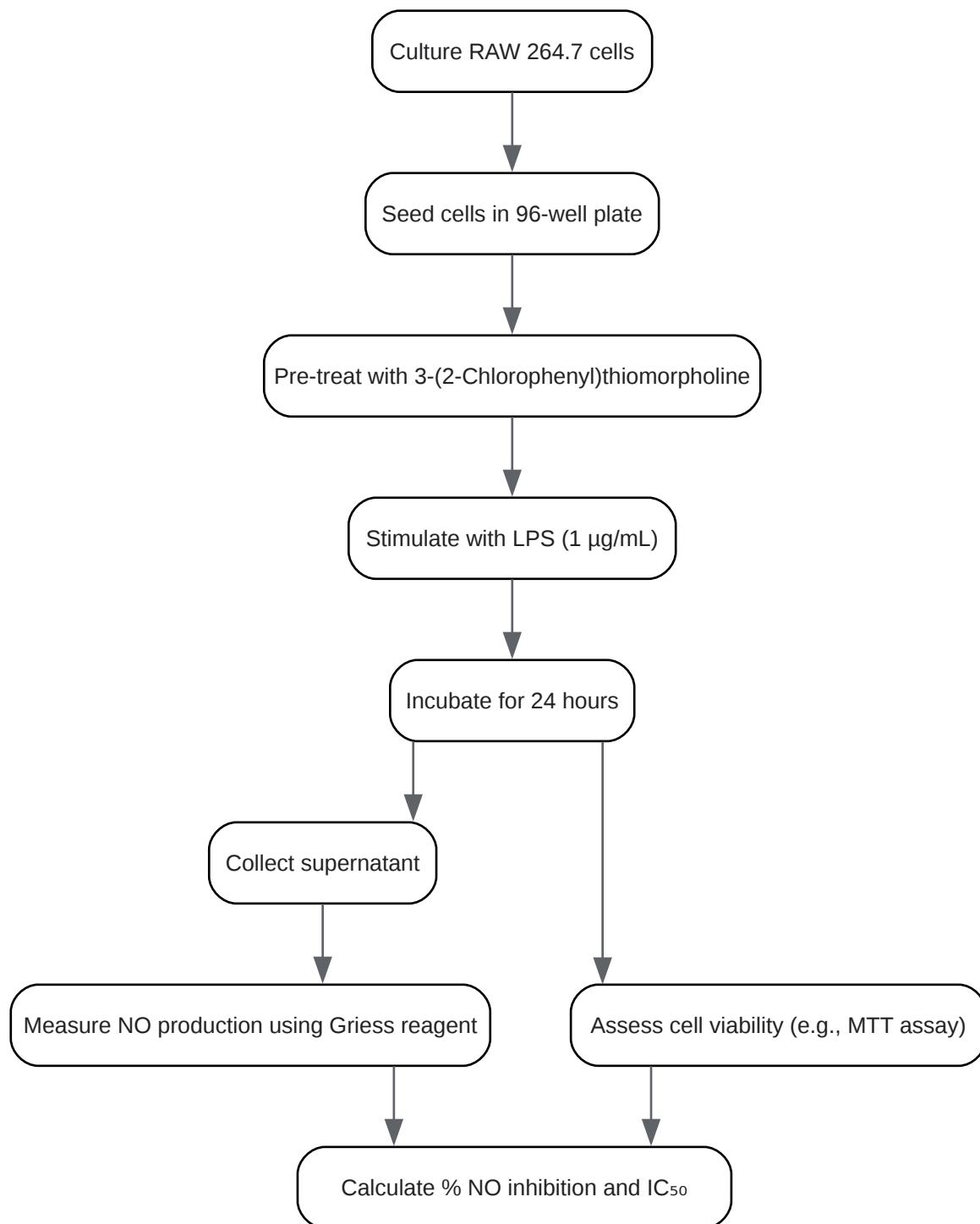
The structure of the synthesized compound should be confirmed by spectroscopic methods:

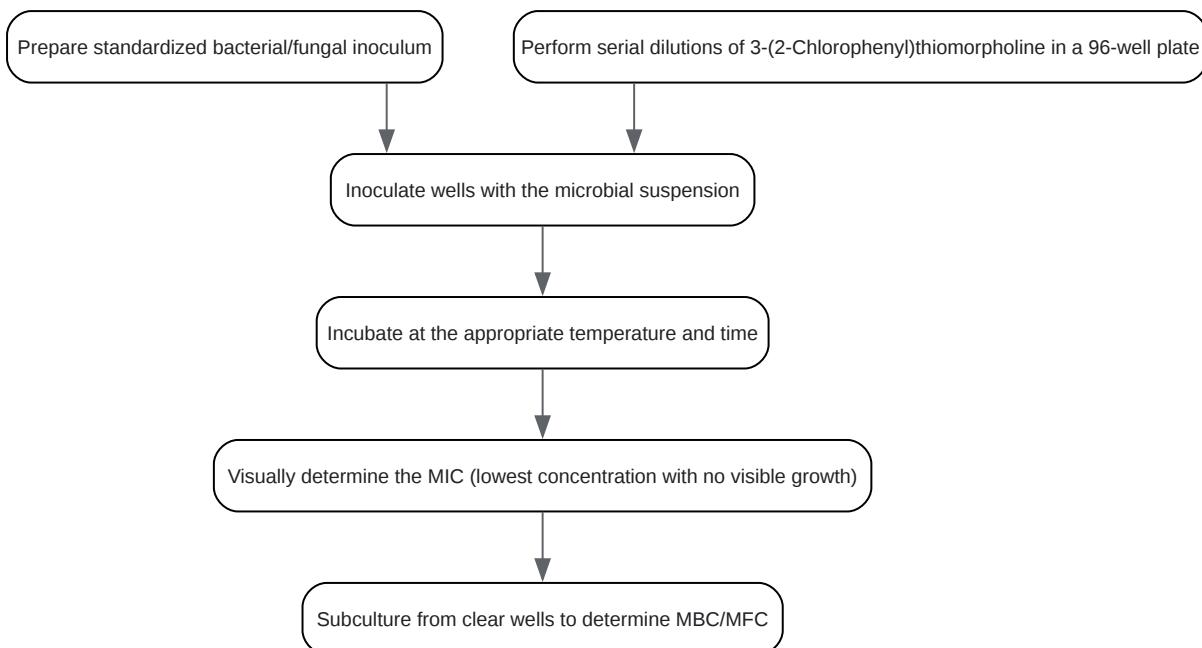
- ^1H NMR and ^{13}C NMR: To confirm the chemical structure and purity.
- Mass Spectrometry (MS): To determine the molecular weight.
- Infrared (IR) Spectroscopy: To identify the functional groups present.

In Vitro Anti-inflammatory Activity Assay (Hypothetical)

As no specific anti-inflammatory data for **3-(2-Chlorophenyl)thiomorpholine** is available, a general protocol for evaluating the anti-inflammatory potential of a test compound is provided below. This protocol is based on the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Workflow for In Vitro Anti-inflammatory Assay:





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